

# Baricitinib safety profile long-term studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Baricitinib

CAS No.: 1187594-09-7

Cat. No.: S001993

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## Long-Term Safety Profile of Baricitinib

Safety Event	Incidence in Rheumatoid Arthritis (Up to 9.3 years) [1]	Incidence in Alopecia Areata (Up to 4 years) [2]	Comparative Discontinuation vs. TNFi (RA, Real-World) [3]
Patient-Years of Exposure	14,744 PYE	2,789.7 PYE	N/A
Serious Infections	2.6 per 100 PYE	2.6 per 100 PYE	N/A
Herpes Zoster	3.0 per 100 PYE	1.9 per 100 PYE	N/A
MACE	0.5 per 100 PYE	0 cases in extension period	N/A
Venous Thromboembolism (DVT/PE)	0.5 per 100 PYE	0 cases in extension period	N/A
Malignancy (ex. NMSC)	1.0 per 100 PYE (after 48 wks)	0.2 per 100 PYE	N/A
Non-Melanoma Skin Cancer (NMSC)	SIR: 1.07 (95% CI 0.90-1.26)	0.1 per 100 PYE	N/A

Safety Event	Incidence in Rheumatoid Arthritis (Up to 9.3 years) [1]	Incidence in Alopecia Areata (Up to 4 years) [2]	Comparative Discontinuation vs. TNFi (RA, Real-World) [3]
Drug Maintenance	N/A	N/A	<b>Higher</b> than TNFi (HR for discontinuation: 1.76)
Discontinuation due to Ineffectiveness	N/A	N/A	<b>Lower</b> than TNFi (HR: 1.49)
Discontinuation due to Adverse Events	N/A	N/A	No significant difference vs. TNFi

PYE: Patient-Years of Exposure; MACE: Major Adverse Cardiovascular Events; DVT/PE: Deep Vein Thrombosis/Pulmonary Embolism; NMSC: Non-Melanoma Skin Cancer; SIR: Standardized Incidence Ratio; HR: Hazard Ratio; TNFi: Tumor Necrosis Factor inhibitor; N/A: Not Applicable or not reported in the cited studies.

## Key Experimental Data & Methodologies

The safety data in the table above is derived from large-scale, long-term studies. Here are the detailed methodologies for the key experiments cited.

### Integrated Long-Term Safety Analysis in Rheumatoid Arthritis [1]

- **Objective:** To report the final long-term safety data from the completed **baricitinib** RA clinical development program.
- **Study Design:** Pooled analysis of data from **nine phase III/III/b clinical trials and one long-term extension (LTE) trial.**
- **Population:** 3,770 patients with active RA who received at least one dose of **baricitinib.**
- **Treatment:** Patients received **baricitinib** at various doses (1 mg to 15 mg), with most receiving the 2 mg or 4 mg dose in Phase III and LTE trials.
- **Duration:** Median exposure of 4.6 years, with a maximum of up to 9.3 years.
- **Safety Assessment:** Treatment-emergent adverse events (TEAEs) were summarized. Incidence rates (IRs) per 100 patient-years at risk were calculated for adverse events of special interest (AESI),

including serious infections, herpes zoster, MACE, DVT/PE, and malignancies. Standardized incidence ratios (SIRs) for malignancies were calculated using age-specific data from the US SEER database.

## Real-World Comparative Effectiveness Study [3]

- **Objective:** To compare drug maintenance (a proxy for overall effectiveness and tolerability) of **baricitinib** against alternative biological DMARDs (bDMARDs) in a real-world setting.
- **Study Design:** Prospective, longitudinal, observational cohort study using the Swiss Clinical Quality Management (SCQM) registry.
- **Population:** 1,053 treatment courses from patients with RA initiating **baricitinib**, TNFi, or bDMARDs with other modes of action (OMA).
- **Exposure:** Treatments initiated between Sept 2017 and June 2020.
- **Primary Outcome:** **Time to all-cause discontinuation** (drug maintenance). Secondary outcomes included discontinuation due to ineffectiveness or adverse events.
- **Statistical Analysis:** Kaplan-Meier survival analysis and adjusted Cox proportional hazards models to compare discontinuation rates between treatment groups, accounting for potential confounders like age, disease duration, and line of therapy.

## Long-Term Safety in Alopecia Areata from Phase III Trials [2]

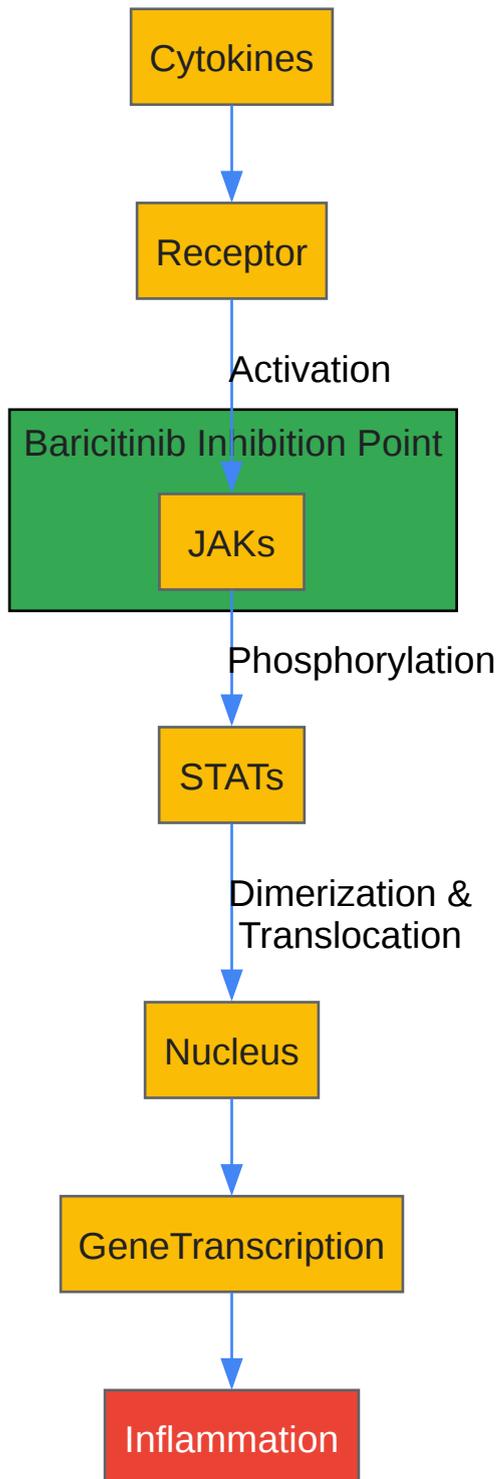
- **Objective:** To evaluate the long-term safety of **baricitinib** in adults with severe AA.
- **Study Design:** Integrated safety analysis of two ongoing, randomized, double-blind, placebo-controlled Phase III trials (BRAVE-AA1 and BRAVE-AA2), including their long-term extension and bridging periods.
- **Population:** 1,303 patients with severe AA (SALT score  $\geq 50$ ) treated with **baricitinib**.
- **Treatment:** Patients received **baricitinib** 1 mg, 2 mg, or 4 mg.
- **Duration:** Median treatment duration of 825 days (over 2 years), with a maximum of 4 years.
- **Safety Assessment:** TEAEs and AESIs were monitored. Incidence rates per 100 patient-years were calculated based on the time at risk.

## Mechanism of Action & Safety Signal Investigation

Understanding **baricitinib**'s mechanism and ongoing research into its safety profile provides context for the clinical data.

## JAK-STAT Signaling Pathway

**Baricitinib** is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2 [4]. The diagram below illustrates the JAK-STAT pathway that **baricitinib** modulates.



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## Investigation of Off-Target Safety Mechanisms

The exact mechanisms behind certain safety signals (e.g., thrombosis) are not fully explained by its known on-target effects. One study used machine learning to identify novel off-target interactions [5].

- **Methodology:** Two established ligand-similarity machine learning approaches (TIGER and SPiDER) were used to predict off-targets for **baricitinib** and tofacitinib related to thrombosis and viral infection.
- **Experimental Validation:** Predicted targets were tested using *in vitro* biochemical or cell-based assays.
- **Findings:** The study confirmed previously unknown off-target interactions (e.g., **baricitinib** with PDE10A and PKN2; tofacitinib with TRPM6 and PKN2). However, these were not deemed to explain the elevated thrombosis or viral infection risk, suggesting other mechanisms are at play and highlighting the promiscuous nature of these kinase inhibitors.

## Interpretation & Research Implications

For researchers and drug development professionals, the data indicates:

- **Consistency Across Indications & Time:** The safety profile of **baricitinib** remains consistent between its approved indications (RA and AA) and stable over long-term exposure, with no new signals emerging in extensions up to 9.3 years [1] [2].
- **Class-Wide Safety Considerations:** The observed risks (herpes zoster, serious infections, thrombosis) are consistent with those of other JAK inhibitors, as noted in class-wide boxed warnings [6] [5].
- **Real-World Performance:** **Baricitinib** shows **higher drug maintenance** compared to TNFi in RA, primarily due to **lower discontinuation for ineffectiveness**, with no significant difference in discontinuation due to adverse events [3]. This suggests its benefit-risk profile is favorable in a real-world clinical context.

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To cite this document: Smolecule. [Baricitinib safety profile long-term studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001993#baricitinib-safety-profile-long-term-studies>]

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